Milnacipran CarbaMoyl-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

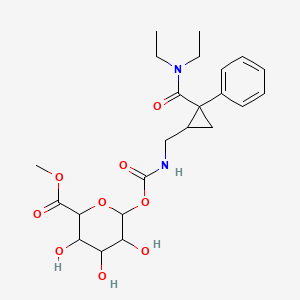

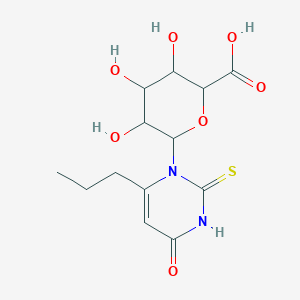

Milnacipran CarbaMoyl-beta-D-glucuronide is a metabolite of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder. This compound is characterized by its molecular formula C22H30N2O9 and a molecular weight of 466.48 g/mol. It appears as a white to off-white solid with a melting point of 120-125°C.

Méthodes De Préparation

Milnacipran CarbaMoyl-beta-D-glucuronide is synthesized through the glucuronidation of Milnacipran. This process involves the conjugation of Milnacipran with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include an aqueous environment with a suitable buffer to maintain pH stability. Industrial production methods for this compound are not extensively documented, but they likely follow similar enzymatic conjugation processes used in laboratory settings.

Analyse Des Réactions Chimiques

Milnacipran CarbaMoyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Common reagents used in these reactions include water and various enzymes such as glucuronidases. The major products formed from these reactions are Milnacipran and glucuronic acid. The compound is relatively stable under normal conditions and does not readily undergo oxidation or reduction reactions.

Applications De Recherche Scientifique

Milnacipran CarbaMoyl-beta-D-glucuronide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Milnacipran.

Biology: Researchers use this compound to investigate the enzymatic pathways involved in drug metabolism and excretion.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Milnacipran, aiding in the development of more effective therapeutic strategies.

Industry: The compound is utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Milnacipran-based medications.

Mécanisme D'action

As a metabolite of Milnacipran, Milnacipran CarbaMoyl-beta-D-glucuronide does not have a direct mechanism of action. its formation and excretion are crucial for the overall pharmacokinetic profile of Milnacipran. Milnacipran itself works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This dual inhibition helps alleviate symptoms of depression and fibromyalgia by modulating pain signals and mood regulation pathways .

Comparaison Avec Des Composés Similaires

Milnacipran CarbaMoyl-beta-D-glucuronide can be compared with other glucuronide metabolites of SNRIs and related compounds:

Desvenlafaxine Glucuronide: A metabolite of Desvenlafaxine, another SNRI, which also undergoes glucuronidation but has different pharmacokinetic properties.

Duloxetine Glucuronide: A metabolite of Duloxetine, which shares similar metabolic pathways but differs in its therapeutic applications and efficacy.

Venlafaxine Glucuronide: A metabolite of Venlafaxine, which is another SNRI with a distinct metabolic profile and clinical use.

This compound is unique due to its specific formation from Milnacipran and its role in the drug’s metabolism and excretion.

Propriétés

Formule moléculaire |

C23H32N2O9 |

|---|---|

Poids moléculaire |

480.5 g/mol |

Nom IUPAC |

methyl 6-[[2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H32N2O9/c1-4-25(5-2)21(30)23(13-9-7-6-8-10-13)11-14(23)12-24-22(31)34-20-17(28)15(26)16(27)18(33-20)19(29)32-3/h6-10,14-18,20,26-28H,4-5,11-12H2,1-3H3,(H,24,31) |

Clé InChI |

OCJREBQTSSRPRZ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)

![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)

![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)

![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)

![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)

![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)

![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)